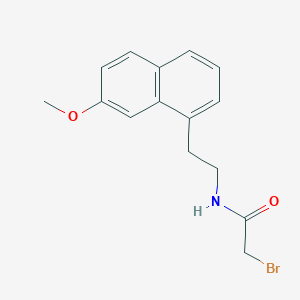
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is a complex organic compound with the molecular formula C40H68Cl2O8 and a molecular weight of 747.869 g/mol . It is a derivative of nigericin, a polyether antibiotic. This compound is characterized by its unique structure, which includes multiple oxygen and chlorine atoms, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves multiple steps, starting from nigericin. The process typically includes chlorination and dehydroxylation reactions under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts used, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin involves its interaction with specific molecular targets, such as bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This action is facilitated by its polyether structure, which allows it to form complexes with metal ions and disrupt ion gradients across the membrane .
Comparison with Similar Compounds
Similar Compounds
Nigericin: The parent compound from which 30-Chloro-2-(chloromethyl)-2-decarboxy-30-deoxynigericin is derived.
Monensin: Another polyether antibiotic with similar ionophoric properties.
Salinomycin: A polyether antibiotic known for its anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to its parent compound, nigericin.
Properties
CAS No. |
138285-65-1 |
|---|---|
Molecular Formula |
C40H68Cl2O8 |
Molecular Weight |
747.9 g/mol |
IUPAC Name |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
InChI Key |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
Canonical SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
Synonyms |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile](/img/structure/B142424.png)



![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
![4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline](/img/structure/B142432.png)



